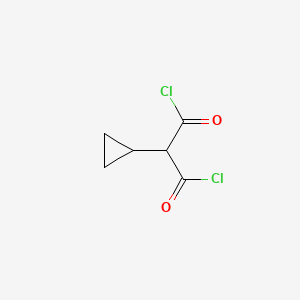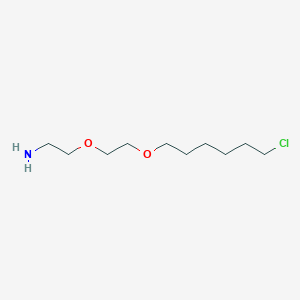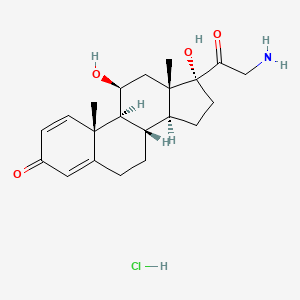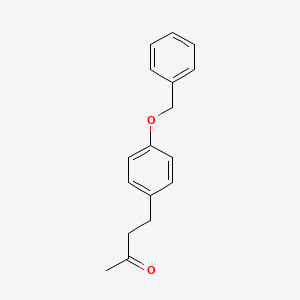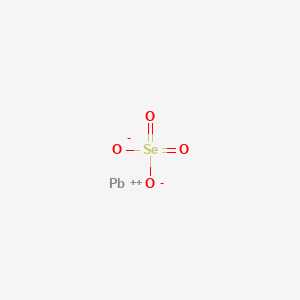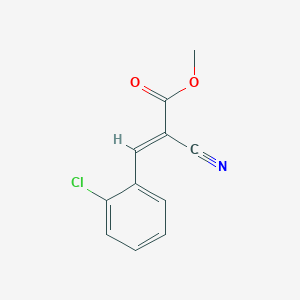
Methyl 2-chloro-alpha-cyanocinnamate
Übersicht
Beschreibung
Methyl 2-chloro-alpha-cyanocinnamate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is also known by its systematic name, methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate . This compound is primarily used in chemical synthesis and research applications.
Wirkmechanismus
Methyl 2-chloro-alpha-cyanocinnamate, also known as methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, is a chemical compound with the molecular formula C11H8ClNO2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Biochemische Analyse
Biochemical Properties
Methyl 2-chloro-alpha-cyanocinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances Additionally, this compound can bind to specific proteins, altering their function and activity
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in metabolite levels and cellular function Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function Studies have shown that this compound can degrade over time, leading to changes in its activity and efficacy Additionally, long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis. These dosage effects are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and cellular function For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in changes in the oxidation of organic substances
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its activity and function The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells Additionally, this compound can be distributed to various tissues, affecting its overall activity and efficacy
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function The compound can be targeted to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular sites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-alpha-cyanocinnamate can be synthesized through various methods. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-alpha-cyanocinnamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride in solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products like 2-azido-alpha-cyanocinnamate or 2-thiocyanato-alpha-cyanocinnamate.
Addition Reactions: Products like dibromo-alpha-cyanocinnamate.
Oxidation and Reduction: Products like 2-chloro-alpha-cyanocinnamic acid or 2-chloro-alpha-cyanocinnamyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-alpha-cyanocinnamate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl alpha-cyanocinnamate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 2-chloro-alpha-cyanocinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-bromo-alpha-cyanocinnamate: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methyl 2-chloro-alpha-cyanocinnamate is unique due to its combination of a chlorine atom and a cyano group, which provides distinct reactivity and versatility in chemical synthesis . Its ability to undergo various substitution and addition reactions makes it a valuable intermediate in organic chemistry .
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUIEJTXSMODJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74446-19-8 | |
| Record name | Methyl 2-chloro-α-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


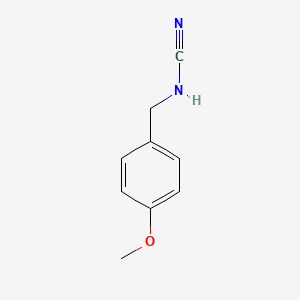
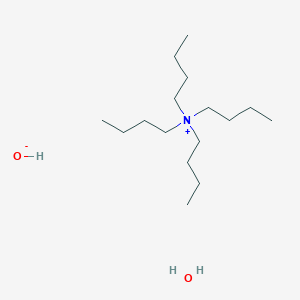
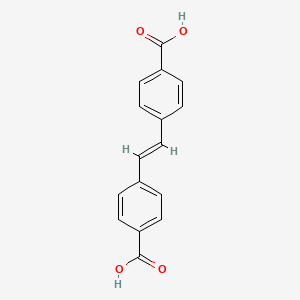
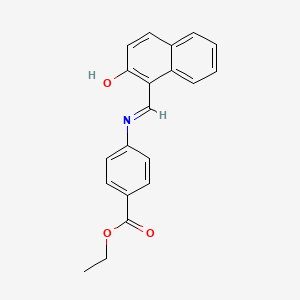
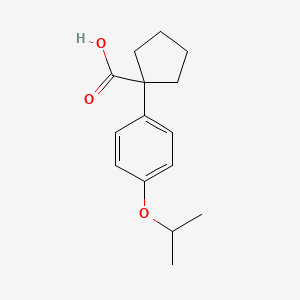

![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)

amino]-acetic acid](/img/structure/B3152765.png)
